molecular formula C10H11N3OS B1517667 2-(2-Aminoethyl)-6-thiophen-2-ylpyridazin-3-one CAS No. 1105192-79-7

2-(2-Aminoethyl)-6-thiophen-2-ylpyridazin-3-one

Cat. No. B1517667
CAS RN: 1105192-79-7
M. Wt: 221.28 g/mol
InChI Key: DNOMWYKUYNZALE-UHFFFAOYSA-N
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Description

“2-(2-Aminoethyl)-6-thiophen-2-ylpyridazin-3-one” is a complex organic compound. It contains an aminoethyl group (-NH2), a thiophenyl group (a sulfur-containing ring), and a pyridazinone group (a six-membered ring with two nitrogen atoms). These functional groups suggest that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of nitrogen and sulfur atoms could result in a variety of interesting structural features, including aromatic rings and potential sites for hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The aminoethyl group could participate in reactions with acids and electrophiles, while the thiophenyl and pyridazinone groups could undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make it soluble in polar solvents .

Scientific Research Applications

Cardiovascular Research

Pyridazinone derivatives, including those structurally related to 2-(2-Aminoethyl)-6-thiophen-2-ylpyridazin-3-one, have been identified as key components in the development of cardioactive agents. These compounds are part of various cardiovascular drugs that have either been used clinically or tested in clinical trials for their potential benefits in treating heart-related conditions (Imran & Abida, 2016).

Antimicrobial Activities

The research on pyridazinone derivatives also extends to their potential antimicrobial properties. Studies have shown that certain pyridazinone compounds, synthesized through reactions with enaminonitriles, exhibit antimicrobial activities, suggesting their potential use in fighting bacterial infections (Mohareb, Al-Omran, & Ho, 2002).

Synthesis and Chemical Reactivity

Research into the synthesis and chemical reactivity of pyridazinone derivatives and related compounds has been a key area of focus. These studies aim at understanding the chemical behavior of such compounds under different conditions, which is crucial for their potential applications in medicinal chemistry and material science (Alonazy et al., 2009).

Anticonvulsant Activity

Pyridazinone derivatives have been synthesized and tested for their anticonvulsant activities, indicating their potential therapeutic application in the management of seizure disorders. These studies contribute to the development of new anticonvulsant drugs with improved efficacy and safety profiles (Samanta et al., 2011).

Heterocyclic Compound Synthesis

The versatility of pyridazinone derivatives extends to the synthesis of a wide range of heterocyclic compounds, which are of significant interest in pharmaceutical chemistry due to their diverse biological activities. Research in this area explores the synthesis of novel heterocyclic structures that could serve as lead compounds in drug discovery (Ibrahim & Behbehani, 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, it could interact with biological targets such as proteins or DNA .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future research directions for this compound could include further studies to fully elucidate its synthesis, structure, reactivity, and potential applications. It could also be interesting to explore its interactions with biological systems .

properties

IUPAC Name

2-(2-aminoethyl)-6-thiophen-2-ylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS/c11-5-6-13-10(14)4-3-8(12-13)9-2-1-7-15-9/h1-4,7H,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNOMWYKUYNZALE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C(=O)C=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-aminoethyl)-6-(2-thienyl)pyridazin-3(2{H})-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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